molecular formula C15H22N2O2S B5774679 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Katalognummer B5774679
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: PVPBAVQIZCUHMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CX-5461, is a small molecule drug that has been developed as a potential anticancer agent. It was first discovered in 2009 by researchers at the Queensland Institute of Medical Research in Australia. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Wirkmechanismus

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide works by inhibiting the activity of RNA polymerase I, a key enzyme involved in the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis, which in turn activates the DNA damage response pathway. The activation of this pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the fact that cancer cells are more dependent on ribosome biogenesis for their survival than normal cells. In addition, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce DNA damage response pathways, leading to the activation of apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its selective toxicity towards cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its potential toxicity towards normal cells, which may limit its use in certain clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide as an anticancer agent. One area of research is the identification of biomarkers that can predict the response of cancer cells to the drug. Another area of research is the development of combination therapies that can enhance the efficacy of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. Finally, there is also interest in the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide analogues that can improve the drug's pharmacokinetic properties and reduce its potential toxicity towards normal cells.
In conclusion, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a promising anticancer drug that has shown selective toxicity towards cancer cells in preclinical studies. Although there are limitations to its use, the drug has several potential future directions for development as an effective anticancer agent.

Synthesemethoden

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The process starts with the reaction of cyclohexylamine and ethyl 2-bromoacetate to form N-cyclohexyl-ethyl 2-bromoacetamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide.

Wissenschaftliche Forschungsanwendungen

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to selectively target cancer cells by inhibiting the activity of RNA polymerase I, an enzyme that is essential for the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cancer cell death. The drug has been tested in various preclinical models of cancer, including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.

Eigenschaften

IUPAC Name

2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-11-9(2)20-15(12(11)13(16)18)17-14(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBAVQIZCUHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.